

Demeton-o sulfone: A Toxicological Deep Dive for the Modern Researcher

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Compound of Interest

Compound Name: *Demeton-o sulfone*

Cat. No.: *B1618998*

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An In-depth Technical Guide on the Toxicological Properties and Effects of **Demeton-o sulfone**

For researchers, scientists, and professionals in drug development, a comprehensive understanding of the toxicological profiles of chemical compounds is paramount. This guide provides a detailed examination of **Demeton-o sulfone**, an organophosphate insecticide and a significant metabolite of Demeton-S-methyl. This document synthesizes critical data on its chemical properties, mechanism of action, metabolic pathways, and extensive toxicological effects, presenting quantitative data in structured tables and detailing experimental methodologies for key studies.

Core Toxicological Properties

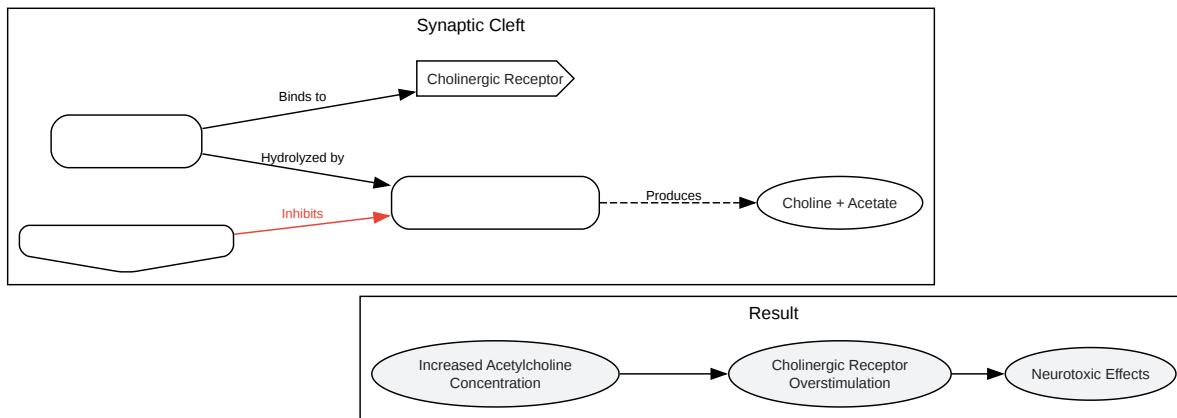
Demeton-o sulfone, with the chemical formula $C_6H_{15}O_5PS_2$, is the fully oxidized and more stable metabolite of Demeton-S-methyl.^[1] Its primary mechanism of toxicity, characteristic of organophosphorus compounds, is the inhibition of the enzyme acetylcholinesterase (AChE).^[1] ^[2]^[3] This inhibition leads to an accumulation of the neurotransmitter acetylcholine, resulting in overstimulation of cholinergic receptors and subsequent neurotoxic effects.^[4]^[5]

Chemical Identity

Property	Value
IUPAC Name	2-ethylsulfonylethoxy-dimethoxy-sulfanylidene- λ^5 -phosphane [1]
CAS Number	25476-48-6 [1]
Molecular Formula	C ₆ H ₁₅ O ₅ PS ₂ [1]
Molecular Weight	262.284 g/mol [1]

Mechanism of Action: Acetylcholinesterase Inhibition

The principal toxic effect of **Demeton-o sulfone** stems from its potent inhibition of acetylcholinesterase (AChE). This enzyme is crucial for the hydrolysis of acetylcholine in synaptic clefts, terminating the nerve impulse. By phosphorylating the serine hydroxyl group at the active site of AChE, **Demeton-o sulfone** renders the enzyme non-functional. This leads to a buildup of acetylcholine and continuous stimulation of cholinergic receptors in the central and peripheral nervous systems.

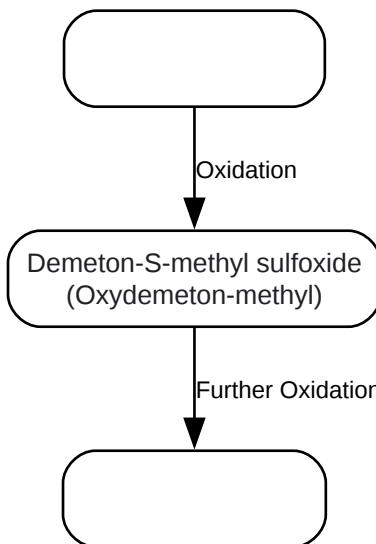


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Mechanism of Acetylcholinesterase Inhibition.

Metabolism of Demeton-S-methyl to Demeton-o sulfone

Demeton-o sulfone is a metabolic product of the insecticide Demeton-S-methyl. The metabolic pathway involves a two-step oxidation of the thioether group. This transformation significantly influences the compound's persistence and toxicological profile.



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Metabolic conversion of Demeton-S-methyl.

Quantitative Toxicological Data

The following tables summarize the acute and chronic toxicity data for **Demeton-o sulfone** and its parent compound, Demeton-S-methyl, across various species.

Acute Toxicity of Demeton-o sulfone

Species	Route	Parameter	Value	Reference
Rat	Oral	LD50	11.25 mg/kg	[6]

Chronic Toxicity and No-Observed-Adverse-Effect Levels (NOAEL)

Species	Study Duration	Route	Effect	NOAEL	LOAEL	Reference
Rat	3 months	Diet	Cholinesterase Inhibition	1 ppm	3 ppm	[6]
Rat	2 years	Drinking Water	Brain ChE Inhibition	1 ppm (0.25-0.32 mg/kg bw/day)	5 ppm	[7]
Dog	1 year	Diet	Brain ChE Inhibition	10 ppm (0.36 mg/kg bw/day)	100 ppm	[7]
Mouse	2 years	Drinking Water	Brain ChE Inhibition	1 ppm (0.05-0.06 mg/kg bw/day)	5 ppm	[7]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of toxicological studies. Below are synthesized protocols from key experiments cited in the literature.

Protocol for a 3-Month Dietary Toxicity Study in Rats

- Test Substance: Demeton-S-methyl sulfone.
- Species: Wistar rats (15 males and 15 females per group, with a control group of 30 of each sex).
- Administration: The test substance was incorporated into the diet at concentrations of 0, 1, 3, 10, and 30 ppm.
- Duration: 3 months.

- Observations:
 - Clinical Signs: Daily observation for behavioral changes and signs of toxicity.
 - Body Weight and Food Consumption: Measured weekly.
 - Hematology and Clinical Chemistry: Blood samples were collected at 2, 4, 8, and 13 weeks for analysis of standard hematological and clinical chemistry parameters.
 - Cholinesterase Activity: Plasma and erythrocyte cholinesterase activity were measured at 2, 4, 8, and 13 weeks. Brain cholinesterase activity was measured at termination.
 - Urinalysis and Kidney Function: Assessed at termination.
 - Gross Pathology and Histopathology: A full necropsy was performed on all animals at the end of the study. Organs were weighed, and tissues were preserved for histological examination.
- Endpoint Analysis: The No-Observed-Adverse-Effect Level (NOAEL) was determined based on the highest dose at which no statistically significant adverse effects were observed compared to the control group, with a particular focus on cholinesterase inhibition.[\[6\]](#)

Protocol for a 1-Year Oral Toxicity Study in Dogs

- Test Substance: Demeton-S-methyl sulfone.
- Species: Purebred Beagle dogs.
- Administration: The test substance was administered in the diet at concentrations of 0, 1, 10, and 100 ppm.
- Duration: 1 year.
- Observations:
 - Clinical Signs: Daily observation for signs of cholinergic toxicity (e.g., tremors, diarrhea).
 - Body Weight and Food Consumption: Monitored throughout the study.

- Ophthalmology: Examinations were conducted at the beginning and end of the study.
- Hematology, Clinical Chemistry, and Urinalysis: Samples were collected at regular intervals.
- Cholinesterase Activity: Plasma, red blood cell (RBC), and brain cholinesterase activities were measured.
- Gross Pathology and Histopathology: A complete necropsy was performed at termination, with organ weights recorded and tissues examined microscopically.
- Endpoint Analysis: The NOAEL was established based on the highest dietary concentration that did not produce significant cholinesterase inhibition or other treatment-related adverse effects.^[7]

Toxicological Effects on Organ Systems

Nervous System

As an acetylcholinesterase inhibitor, the primary target of **Demeton-o sulfone** is the nervous system.^{[2][3]} Acute exposure can lead to classic signs of cholinergic overstimulation, including tremors, convulsions, and respiratory distress.^[4] Chronic exposure at lower doses results in sustained inhibition of cholinesterase in both the central and peripheral nervous systems.^[7]

Other Organ Systems

While the nervous system is the principal target, some studies have noted other effects at higher doses. In a 3-month rat study, reduced food consumption and decreased growth were observed in males at 30 ppm.^[6] A 2-year study in mice noted an increased incidence of retinal atrophy and keratitis in the 50 ppm group.^[7] However, liver function tests in rabbits following an acute oral dose did not show significant alterations.^[6]

Genotoxicity and Carcinogenicity

Based on a review of available in vitro and in vivo short-term tests, there is no evidence to suggest that Demeton-S-methyl sulfone is genotoxic.^[7] Long-term carcinogenicity studies in mice and rats did not reveal any evidence of carcinogenic potential.^[7]

Reproductive and Developmental Toxicity

A reproduction study in rats given Demeton-S-methyl sulfone in drinking water did not show any adverse effects on reproductive parameters at the doses tested.[\[7\]](#)

Conclusion

Demeton-o sulfone is a potent organophosphate toxicant with a well-defined mechanism of action centered on the irreversible inhibition of acetylcholinesterase. Its toxicological profile is characterized by significant neurotoxicity, with chronic exposure leading to sustained depression of cholinesterase activity. The available data from extensive animal studies have established clear No-Observed-Adverse-Effect Levels, which are critical for risk assessment. While the primary effects are neurological, high-dose, long-term exposure may lead to other organ-specific toxicities. The compound has not been found to be genotoxic or carcinogenic. This comprehensive guide provides essential data and experimental context for researchers and professionals engaged in the evaluation of organophosphate compounds.

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